2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]ethanol is a useful research compound. Its molecular formula is C13H17N3O3S and its molecular weight is 295.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antipsychotic Potential
Studies have explored the antipsychotic potential of (1,2-benzisothiazol-3-yl)piperazine derivatives, highlighting their selective profile in central nervous system tests and potential to address schizophrenia without typical neuroleptic-like effects, suggesting an atypical antipsychotic profile possibly relevant due to a serotonergic component (Yevich et al., 1986).
Antidiabetic Properties
Piperazine derivatives have been identified as potent antidiabetic agents, with studies showing significant improvements in glucose tolerance in a rat model of diabetes. This is mediated by an increase in insulin secretion, independent of alpha2 adrenoceptor blockage, highlighting their potential as therapeutic agents for type II diabetes (Le Bihan et al., 1999).
Neurological Effects
Research has compared the effects of potential atypical antipsychotics like SM-9018 with traditional drugs like haloperidol, focusing on their influence on c-fos mRNA expression in the rat striatum. The findings suggest that compounds like SM-9018, which have high affinity for serotonin and dopamine receptors, may induce less neurological side effects compared to traditional antipsychotics (Ishibashi et al., 1996).
Anticonvulsant and Antihypertensive Effects
The anticonvulsant properties of acetamide derivatives of phthalimide and its analogs have been explored, revealing compounds that are effective in electroshock-induced seizures in mice. Such studies underline the therapeutic potential of these derivatives in managing convulsive disorders (Kamiński et al., 2011). Moreover, the synthesis and evaluation of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones for antihypertensive activity provide insights into their potential use in treating hypertension, revealing compounds with significant activity in animal models (Clark et al., 1983).
Wound-Healing Applications
The evaluation of wound-healing potential in certain piperazine derivatives has shown significant improvements in wound closure and epithelialization in rat models, suggesting the utility of these compounds in enhancing the wound-healing process (Vinaya et al., 2009).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c17-10-9-15-5-7-16(8-6-15)13-11-3-1-2-4-12(11)20(18,19)14-13/h1-4,17H,5-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POOAXYKZAFOTMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NS(=O)(=O)C3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366071 |
Source
|
Record name | 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-1H-1lambda~6~,2-benzothiazole-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
421570-23-2 |
Source
|
Record name | 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-1H-1lambda~6~,2-benzothiazole-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.